[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol is a myo-inositol monophosphate derivative consisting of 1-O-(6-thiohexylphosphono)-D-myo-inositol having an alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->2)-alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl residue at the 6-position. It is a glycoside, a pentasaccharide derivative and a myo-inositol monophosphate derivative. It derives from a myo-inositol.
Wissenschaftliche Forschungsanwendungen
Malarial Pathogenesis and GPI Anchors
Plasmodium falciparum, the parasite causing malaria tropica, utilizes glycosylphosphatidylinositols (GPIs) during its asexual, intraerythrocytic stages. These GPIs, including structures similar to α-D-Man-[...]-myo-inositol, are considered candidates for GPI-anchor precursors to malarial membrane proteins. These compounds might play a role in the pathogenicity of malaria (Gerold, Dieckmann-Schuppert, & Schwarz, 1994).
Enzymatic Activity and Substrate Specificity
Research on myo-inositol-1-P synthase reveals its substrate specificity, which includes molecules like α-D-Man-[...]-myo-inositol. This enzyme shows a preference for certain anomer structures and is involved in the synthesis of myo-inositol phosphates, which are significant in cellular processes (Wong & Sherman, 1985).
Glycosylation Studies in Biochemistry
In the field of biochemistry, research has been conducted on the synthesis of novel heterobranched β-cyclodextrins from α-D-mannosylmaltotriose and β-cyclodextrin. These studies involve structures related to α-D-Man-[...]-myo-inositol, providing insights into glycosylation processes and their potential applications (Kitahata et al., 2000).
Leishmania Parasite Studies
Leishmania adleri, a parasite found in lizards, exhibits glycoinositolphospholipids (GIPLs) with structures similar to α-D-Man-[...]-myo-inositol. These compounds are analogous to GIPLs in mammalian Leishmania, indicating a close phylogenetic relationship and providing insights into the biochemistry of these parasites (Previato et al., 1997).
Leishmania Major Glycosylation Processes
The study of early steps in glycosylphosphatidylinositol biosynthesis in Leishmania major involves compounds like α-D-Man-[...]-myo-inositol. This research provides valuable information on the enzymatic processes involved in the biosynthesis of these structures, relevant for understanding parasite biology (Smith et al., 1997).
Acetylcholinesterase Studies in Torpedo Californica
Research on the glycosylphosphatidylinositol (GPI) membrane anchor from Torpedo californica electric organ acetylcholinesterase reveals the presence of glucose in the GPI anchor structure, a novel feature. This study, involving structures similar to α-D-Man-[...]-myo-inositol, enhances the understanding of GPI anchors in biological membranes (Mehlert et al., 1994).
Glycan Processing Enzymes
Endo-beta-N-acetylglucosaminidase D's substrate specificity was studied, involving oligosaccharides with structures akin to α-D-Man-[...]-myo-inositol. This research is crucial in understanding the enzymatic processes involved in glycan processing, relevant in various biological systems (Mizuochi, Amano, & Kobata, 1984).
Glycoprotein Synthesis in Leishmania and Mammals
Research on glycoprotein synthesis in Leishmania and mammalian cells includes the study of glycophosphatidylinositols with structures similar to α-D-Man-[...]-myo-inositol. These studies contribute to the understanding of glycoprotein biosynthesis and its implications in disease and cellular functions (Puoti & Conzelmann, 1993).
Eigenschaften
Molekularformel |
C42H76NO33PS |
---|---|
Molekulargewicht |
1186.1 g/mol |
IUPAC-Name |
[(1R,2R,3S,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-amino-5-[(2R,3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3-[(2R,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydroxycyclohexyl] 6-sulfanylhexyl hydrogen phosphate |
InChI |
InChI=1S/C42H76NO33PS/c43-17-22(52)33(15(10-47)70-38(17)73-34-29(59)25(55)26(56)30(60)35(34)76-77(63,64)66-5-3-1-2-4-6-78)72-40-32(62)24(54)21(51)16(71-40)11-65-41-36(27(57)19(49)13(8-45)68-41)75-42-37(28(58)20(50)14(9-46)69-42)74-39-31(61)23(53)18(48)12(7-44)67-39/h12-42,44-62,78H,1-11,43H2,(H,63,64)/t12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36+,37+,38-,39-,40-,41+,42-/m1/s1 |
InChI-Schlüssel |
JZSBCBXGQNBGCY-HOSUYHKVSA-N |
Isomerische SMILES |
C(CCCS)CCOP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O)O)N)O)O)O)O |
Kanonische SMILES |
C(CCCS)CCOP(=O)(O)OC1C(C(C(C(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)N)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.